
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyquinoline and acetic anhydride.
Acylation Reaction: The 7-methoxyquinoline undergoes an acylation reaction with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent, such as potassium permanganate, to introduce the oxo group at the 2nd position of the quinoline ring.
Hydrolysis: The final step involves the hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinoline derivatives.
科学研究应用
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Hydroxyquinoline-2-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.
2-Methylquinoline-3-carboxylic acid: Similar structure with a methyl group at the 2nd position.
Uniqueness
2-(2-hydroxy-7-methoxyquinolin-3-yl)acetic acid is unique due to the presence of the methoxy group at the 7th position and the acetic acid moiety
属性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-(7-methoxy-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-17-9-3-2-7-4-8(5-11(14)15)12(16)13-10(7)6-9/h2-4,6H,5H2,1H3,(H,13,16)(H,14,15) |
InChI 键 |
PQDUHNVQASKBJU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B254200.png)
![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
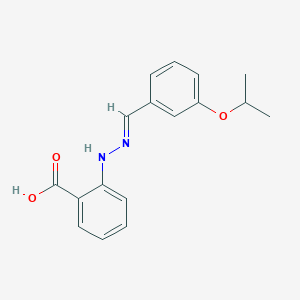
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
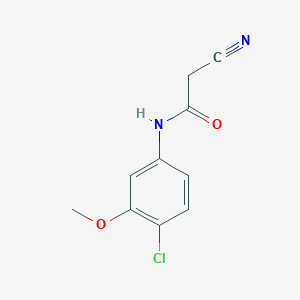
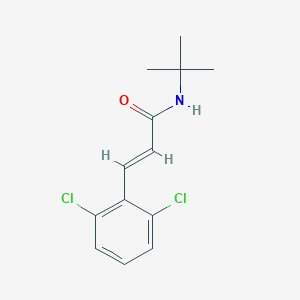
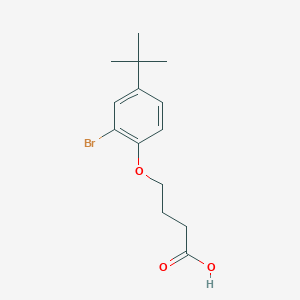
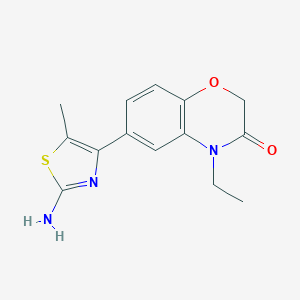
![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
